N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide
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Overview
Description
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the pentyloxy group: This step involves the alkylation of the oxadiazole ring with a pentyloxy halide in the presence of a base such as potassium carbonate.
Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole derivative with a benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyethyl and pentyloxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methoxy)benzamide
- N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(ethoxy)benzamide
- N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(butoxy)benzamide
Uniqueness
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which may confer distinct physicochemical properties such as increased lipophilicity and membrane permeability compared to its analogs with shorter alkoxy chains.
Properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-3-4-5-10-23-14-8-6-7-13(12-14)16(21)18-17-20-19-15(24-17)9-11-22-2/h6-8,12H,3-5,9-11H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMYJTXYXHIRKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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